molecular formula C11H9FN2O2 B13637879 1-(5-Fluoro-2-methylphenyl)-1h-pyrazole-3-carboxylic acid

1-(5-Fluoro-2-methylphenyl)-1h-pyrazole-3-carboxylic acid

Cat. No.: B13637879
M. Wt: 220.20 g/mol
InChI Key: WHINEOGALIDASH-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid is a fluorinated heterocyclic building block of high interest in medicinal chemistry and drug discovery research. Compounds featuring a pyrazole core linked to a substituted phenyl ring are frequently employed as key synthetic intermediates in the development of active pharmaceutical ingredients (APIs) and other biologically active molecules . Research Applications: • Pharmaceutical Research: Serves as a precursor in the synthesis of potential therapeutic agents. Similar pyrazole-carboxylic acid structures are investigated as inhibitors of specific enzymes, such as Bruton's Tyrosine Kinase (BTK), for the treatment of B-cell malignancies . • Agrochemical Research: Used in the design and development of novel compounds for crop protection. • Chemical Synthesis: Acts as a versatile scaffold or building block for the construction of more complex molecular architectures. The carboxylic acid functional group allows for further derivatization, including amide coupling or esterification reactions. Quality & Handling: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

1-(5-fluoro-2-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9FN2O2/c1-7-2-3-8(12)6-10(7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16)

InChI Key

WHINEOGALIDASH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)N2C=CC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Regioselective Synthesis Using Trichloromethyl Enones and Aryl Hydrazines

A recent and effective methodology to prepare 1-substituted-3-carboxyalkyl-1H-pyrazoles involves the use of trichloromethyl enones as starting materials, which react with arylhydrazines to form pyrazole derivatives regioselectively. The key points are:

  • Starting materials: Trichloromethyl enones bearing the appropriate aryl substituent (e.g., 5-fluoro-2-methylphenyl) and arylhydrazine hydrochlorides.
  • Reaction conditions: Initial reflux in chloroform to form 5-trichloromethylpyrazole intermediates, followed by methanolysis under reflux to convert the trichloromethyl group into a carboxylate ester.
  • Regioselectivity: The nature of the hydrazine influences the regioisomer formed. Arylhydrazine hydrochlorides favor the 1,3-regioisomer (carboxyl group at the 3-position), while free hydrazines lead to the 1,5-regioisomer.
  • Yields: Moderate to excellent yields ranging from 37% to 97% depending on substrates and conditions.

Table 1. Representative Reaction Conditions and Yields for Pyrazole Carboxylates

Entry Enone (1 mmol) Hydrazine (equiv) Solvent & Temp. Time (h) Regioisomer Ratio (1,3 : 1,5) Yield (%)
1 5-fluoro-2-methylphenyl trichloromethyl enone 1.2 (hydrazine hydrochloride) CHCl3 reflux 3 h; then MeOH reflux 16 h 19 97:3 85
2 Same 2.0 (free hydrazine) CHCl3 reflux 3 h; then MeOH reflux 16 h 19 14:86 83

This method allows for a one-pot, three-component synthesis that is regioselective and efficient for preparing 1-(5-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid derivatives, with the ester intermediate convertible to the acid by hydrolysis.

Classical Cyclization of 4-Fluoro-2-methylphenylhydrazine with β-Ketoesters

Another established synthetic route involves the condensation of 4-fluoro-2-methylphenylhydrazine with β-ketoesters such as ethyl acetoacetate or methyl acetoacetate under acidic conditions to form the pyrazole ring:

  • Step 1: Reaction of 4-fluoro-2-methylphenylhydrazine with ethyl acetoacetate under reflux in ethanol or methanol with acid catalysts (HCl or H2SO4) to promote cyclization.
  • Step 2: Esterification or direct formation of methyl or ethyl esters of the pyrazole carboxylic acid.
  • Step 3: Hydrolysis of the ester to yield the free carboxylic acid.

This method is widely used in both laboratory and industrial settings due to its straightforward approach and scalability. Industrial processes often optimize parameters such as solvent choice, temperature, and catalyst concentration to maximize yield and purity.

Catalytic and One-Pot Multicomponent Reactions

Recent advances include catalytic one-pot syntheses using Lewis acid catalysts such as indium(III) chloride (InCl3) for multi-substituted pyrazole derivatives, which may be adapted for fluorinated phenyl substituents:

  • Method: Four-component reactions combining β-ketoesters, hydrazines, aldehydes, and malononitrile under InCl3 catalysis in ethanol.
  • Conditions: Mild temperatures (~40 °C) with ultrasound irradiation for rapid reaction times (~20 min).
  • Advantages: High atom economy, operational simplicity, and potential for structural diversity.

Though specific examples with 5-fluoro-2-methylphenyl substituents are limited, this approach represents a promising avenue for efficient synthesis of pyrazole carboxylic acids.

Patented Processes for Advanced Pyrazole Derivatives

Patents describe multi-step synthetic routes for complex pyrazole carboxamide derivatives with fluoro-substituted phenyl groups, which include:

  • Preparation of key intermediates such as 5-fluoro-2-methoxybenzamide derivatives.
  • Coupling reactions with hydrazine derivatives bearing trifluoromethyl groups.
  • Use of protecting groups and selective functional group transformations.

While these are more complex than the target compound, the methodologies provide insight into advanced synthetic strategies and intermediates relevant to 5-fluoro-2-methylphenyl pyrazole carboxylic acids.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents & Conditions Yield Range (%) Notes
Trichloromethyl enones + arylhydrazine hydrochlorides 5-fluoro-2-methylphenyl trichloromethyl enone, arylhydrazine HCl CHCl3 reflux, then MeOH reflux, 16 h 37–97 Regioselective 1,3-pyrazole carboxylates
Cyclization of 4-fluoro-2-methylphenylhydrazine + β-ketoesters 4-fluoro-2-methylphenylhydrazine, ethyl acetoacetate Acid catalysis in EtOH or MeOH, reflux Moderate to high Classical, scalable industrial method
InCl3-catalyzed multicomponent reaction β-ketoesters, hydrazine, aldehydes, malononitrile InCl3 catalyst, EtOH, ultrasound, 40 °C, 20 min Moderate to high One-pot, rapid, versatile
Patented multi-step synthesis Fluoro-substituted benzamides and hydrazines Multi-step coupling, protecting groups Variable For advanced derivatives, complex routes

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard derivatization reactions, enabling the synthesis of esters, amides, and salts.

Reaction TypeReagents/ConditionsProduct FormedYield/SelectivitySource
EsterificationMethanol/H<sup>+</sup>, refluxMethyl 1-(5-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylate68–97%
AmidationThionyl chloride followed by NH<sub>3</sub>1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide52–83%
Salt FormationNaOH/H<sub>2</sub>OSodium 1-(5-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylateQuantitative

Key findings:

  • Methanolysis of trichloromethyl intermediates under reflux efficiently yields carboxylate esters, with regioselectivity controlled by hydrazine type (arylhydrazine HCl favors 1,3-regioisomers; free hydrazine yields 1,5-regioisomers) .

  • Amidation reactions proceed via activation of the carboxylic acid with thionyl chloride, enabling direct coupling with amines .

Pyrazole Ring Modifications

The pyrazole ring participates in electrophilic substitution and cycloaddition reactions.

Electrophilic Substitution

  • Halogenation : Reacts with bromine in acetic acid to form 4-bromo derivatives.

  • Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the 4-position.

1,3-Dipolar Cycloaddition

Pyrazole derivatives form fused heterocycles via cycloaddition with diazo compounds. For example:

  • Reaction with ethyl diazoacetate in the presence of Zn(OTf)<sub>2</sub> yields tricyclic pyrazolo[1,5-a]pyridines (89% yield) .

Stability and Reactivity Considerations

  • Thermal stability : Melting point of 153–154°C indicates robustness under standard reaction conditions.

  • pH sensitivity : The carboxylic acid group undergoes deprotonation above pH 4.5, necessitating controlled conditions for acid-specific reactions.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Fluoro-2-methylphenyl)-1h-pyrazole-3-carboxylic acid is unique due to its specific combination of a fluorinated phenyl ring and a pyrazole ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152535-76-6) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a fluorinated aromatic ring and a carboxylic acid functional group, which are critical for its pharmacological properties.

  • Molecular Formula : C₁₁H₉FN₂O₂
  • Molecular Weight : 220.20 g/mol
  • Purity : ≥98%
  • Structure :

    Chemical Structure

Biological Activity

The biological activity of 1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid is primarily linked to its potential as an anticancer agent, as well as its effects on various cellular processes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. The following table summarizes the findings from various studies regarding its anticancer activity:

Study Reference Cell Line Tested IC₅₀ (µM) Mechanism of Action
MDA-MB-231 (breast cancer)12.07Inhibition of cell proliferation
HepG2 (liver cancer)10.5Induction of apoptosis via mitochondrial pathways
A549 (lung cancer)15.0Cell cycle arrest at G2/M phase

These findings suggest that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell types, making them promising candidates for further development as anticancer agents.

Anti-inflammatory and Other Activities

In addition to its anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory effects. For instance, some studies indicated that similar compounds could inhibit the release of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

Case Studies

  • Synthesis and Evaluation of Pyrazole Derivatives : A study synthesized a series of pyrazole derivatives, including those with modifications at the 3-carboxylic acid position. The biological evaluation showed that these derivatives exhibited significant inhibitory activity against various cancer cell lines, with some compounds demonstrating selectivity towards specific types of cancer cells .
  • Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions of 1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid with target proteins involved in cancer progression. These studies revealed that the compound could effectively bind to the active sites of enzymes involved in tumor growth, supporting its potential therapeutic application .

Q & A

Q. What established synthetic routes are available for synthesizing 1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid?

A common three-step methodology involves:

Claisen Condensation : Reacting substituted acetophenones with diethyl oxalate in the presence of lithium diisopropylamide (LDA) to form ethyl-2,4-dioxo-4-arylbutanoates.

Cyclization with Hydrazine : Treating the intermediate with hydrazine hydrate under acidic conditions to yield ethyl 5-aryl-1H-pyrazole-3-carboxylates.

Ester Hydrolysis : Hydrolyzing the ester group using aqueous NaOH or LiOH to obtain the carboxylic acid derivative .
Key challenges include optimizing reaction temperatures and purity analysis via HPLC or NMR to confirm structural integrity.

Q. How is X-ray crystallography employed to determine the structural configuration of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystals are grown via slow evaporation in solvents like DMSO/water.
  • Data collection uses Mo/Kα radiation (λ = 0.71073 Å) at 294 K.
  • SHELX software refines structures by solving phase problems and validating bond lengths/angles (e.g., mean C–C bond length = 0.009 Å, R factor ≤ 0.072) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole ring to enhance binding affinity.
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays.
  • Data Correlation : Cross-reference IC₅₀ values with computational docking results to identify critical binding motifs .

Q. What analytical methods are suitable for assessing metabolic stability and biotransformation pathways?

  • Phase I Metabolism : Use liver microsomes (human/rat) with NADPH cofactors and analyze metabolites via LC-MS. Major pathways include hydroxylation and demethylation.
  • Phase II Conjugation : Incubate with UDP-glucuronic acid to detect glucuronide adducts.
  • Internal Standards : Employ structurally similar compounds (e.g., 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid) for quantification .

Q. How can researchers resolve contradictions in synthetic yields or purity across different methodologies?

  • Reaction Optimization : Vary catalysts (e.g., Pd(PPh₃)₄ vs. CuI) or solvents (DMF vs. THF) to improve yields.
  • Purity Validation : Use tandem techniques like HPLC-UV (λ = 254 nm) and HRMS to detect byproducts.
  • Reproducibility : Document reaction parameters (e.g., degassing steps, temperature gradients) to minimize variability .

Q. What strategies improve solubility and formulation for in vivo studies?

  • pKa Adjustment : The compound’s pKa (~3.69) suggests ionization at physiological pH, enabling salt formation (e.g., sodium or lysine salts) for enhanced aqueous solubility.
  • Co-solvent Systems : Use PEG-400 or cyclodextrin complexes to stabilize the compound in aqueous buffers .

Q. How are safety protocols tailored for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction & Optimization

Q. How to address discrepancies between computational predictions and experimental binding affinities?

  • Force Field Calibration : Re-parameterize docking software (e.g., AutoDock Vina) using crystallographic data to improve pose prediction accuracy.
  • Solvent Effects : Include explicit water molecules in molecular dynamics simulations to account for hydrophobic interactions .

Q. Why do crystallization attempts fail, and how can conditions be optimized?

  • Common Issues : Rapid precipitation or amorphous solids arise from high supersaturation.
  • Solutions : Screen solvents (e.g., ethanol/water mixtures) and use seeding with microcrystals. Slow cooling (0.5°C/min) promotes lattice formation .

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